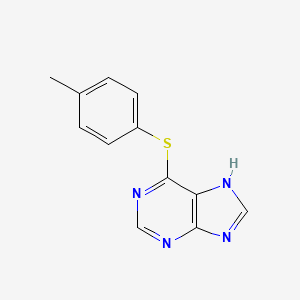

6-(4-methylphenyl)sulfanyl-7H-purine

Description

Properties

CAS No. |

5444-08-6 |

|---|---|

Molecular Formula |

C12H10N4S |

Molecular Weight |

242.30 g/mol |

IUPAC Name |

6-(4-methylphenyl)sulfanyl-7H-purine |

InChI |

InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |

InChI Key |

PVQBKEDASIBTAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of 6-(4-methylphenyl)sulfanyl-7H-purine generally follows nucleophilic aromatic substitution or coupling reactions on a suitably functionalized purine scaffold. The most common strategy involves the substitution of a leaving group at the 6-position of the purine ring with a 4-methylphenylthiol or its equivalent.

Nucleophilic Aromatic Substitution on 6-Halopurines

A widely adopted method utilizes 6-chloropurine as the starting material. The chlorine atom at the 6-position is displaced by a nucleophilic 4-methylthiophenol under basic or catalytic conditions, yielding the desired sulfanyl-purine product.

Typical Reaction Scheme

| Step | Reagents & Conditions | Product |

|---|---|---|

| 1 | 6-chloropurine + 4-methylthiophenol | This compound |

| Base (e.g., K2CO3), DMF, 80–120°C |

This approach is favored for its simplicity and high regioselectivity, as the 6-position of purine is highly activated towards nucleophilic substitution due to the electron-withdrawing nature of the purine ring.

Alternative Methods Using Aminopurine Intermediates

Patented processes describe the preparation of 6-(4-methylphenyl)sulfanyl-purine derivatives via aminopurine intermediates. The method involves reacting an aminopurine derivative bearing a 4-methylphenylthio group with a triester in an organic solvent, followed by a series of transformations including alkylation, reduction, acylation, and desulfurization.

Key Steps from Patent Literature

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Aminopurine (with 4-methylphenylthio) + triester | Organic solvent, 50°C, 2–5 hours |

| 2 | Cool to 15°C to isolate intermediate | Filtration |

| 3 | Treat with alkoxide base in alcoholic solvent | Ambient temperature |

| 4 | Reduce and acylate diester in situ | Reducing agent, acylating agent |

| 5 | Desulfurize intermediate with Raney nickel | Raney nickel, hydrogen atmosphere |

This multi-step approach is particularly useful for synthesizing more complex purine derivatives, allowing for further functionalization at other positions on the purine ring.

Comparison of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Nucleophilic substitution on 6-chloropurine | Simple, high regioselectivity, scalable | Requires pure starting materials | 60–85% |

| Aminopurine intermediate (patent route) | Versatile, allows further modification | Multi-step, requires careful purification | 50–75% |

Experimental Data and Observations

Reaction Conditions

- Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used due to their ability to solubilize both purines and thiols.

- Bases: Potassium carbonate (K2CO3) or sodium hydride (NaH) facilitate the deprotonation of 4-methylthiophenol, generating the nucleophile.

- Temperature: Elevated temperatures (80–120°C) accelerate the substitution reaction.

- Catalysts: In some protocols, phase transfer catalysts such as tetrabutylammonium hydrogensulfate are used to increase yields, especially when less reactive nucleophiles are employed.

Purification

- Workup: After completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

- Purification: The crude product is purified by recrystallization or column chromatography, depending on the desired purity.

Research Findings and Optimization

- Substituent Effects: Electron-donating groups on the aryl thiol (e.g., methyl at the para position) enhance nucleophilicity, improving yields.

- Regioselectivity: The 6-position of purine is highly favored for substitution due to electronic factors, minimizing side products.

- Scalability: The nucleophilic aromatic substitution route is scalable and avoids the need for hazardous reagents or cryogenic conditions, making it suitable for industrial synthesis.

Data Table: Summary of Reported Preparations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfanyl group in 6-(4-methylphenyl)sulfanyl-7H-purine can undergo oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfanyl group, yielding a purine derivative.

Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Purine derivatives without the sulfanyl group.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

6-(4-methylphenyl)sulfanyl-7H-purine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential interactions with biological macromolecules, including enzymes and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)sulfanyl-7H-purine is not fully understood. it is believed to interact with purine-binding proteins and enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Key Observations :

Analogues with Additional Functional Groups

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.